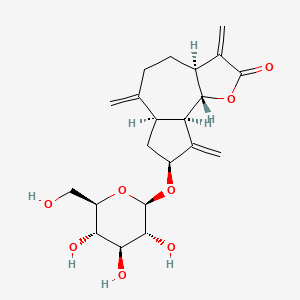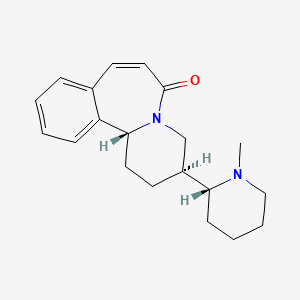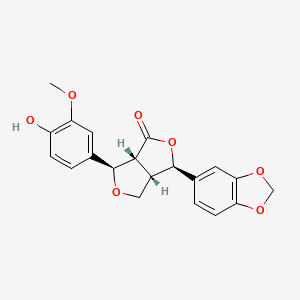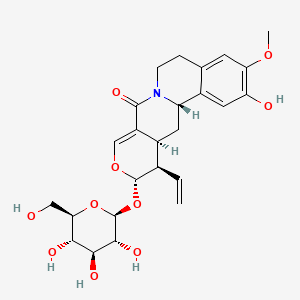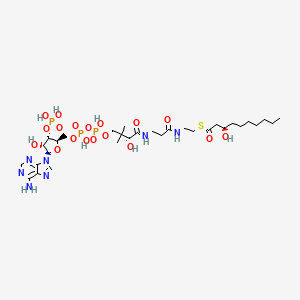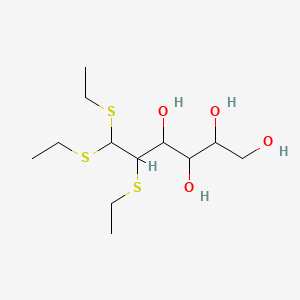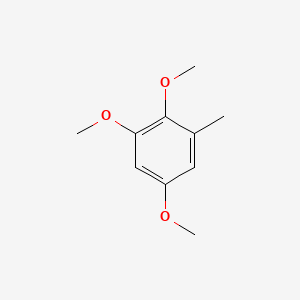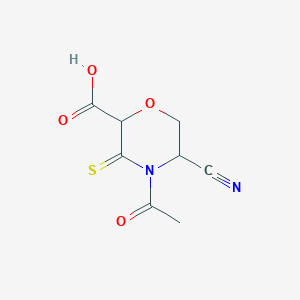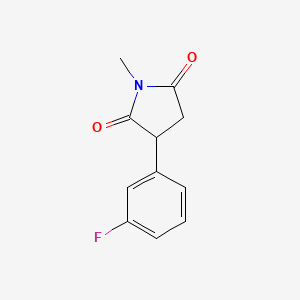
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione, also known as 3-Fluoromethylphenidate (3-FPM), is a synthetic stimulant drug that belongs to the class of substituted phenidates. It is a derivative of methylphenidate, which is a widely used medication for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. 3-FPM has gained popularity in the research community due to its potential therapeutic applications and unique properties.
作用机制
The exact mechanism of action of 3-FPM is not fully understood. However, it is believed to act by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of attention, motivation, and mood. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in enhanced cognitive function and alertness.
Biochemical and Physiological Effects
3-FPM has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine and norepinephrine in the brain, leading to increased arousal, motivation, and attention. Additionally, it has been found to increase heart rate, blood pressure, and body temperature. These effects are similar to those of other stimulant drugs and can have both positive and negative consequences.
实验室实验的优点和局限性
3-FPM has a number of advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. Additionally, it has a lower abuse potential and fewer side effects compared to other stimulant drugs, making it a safer choice for researchers. However, it is important to note that 3-FPM is a relatively new drug and its long-term effects are not fully understood. Further research is needed to determine its safety and efficacy for use in lab experiments.
未来方向
There are several future directions for research on 3-FPM. One area of interest is its potential therapeutic applications for cognitive disorders such as ADHD and narcolepsy. Additionally, further research is needed to determine the long-term effects of 3-FPM on the brain and body. This includes studies on its potential for addiction and abuse, as well as its effects on cognitive function and behavior. Finally, there is a need for more research on the synthesis and purification of 3-FPM to improve its yield and purity for use in lab experiments.
合成方法
The synthesis of 3-FPM involves the reaction of 3-fluorophenylacetic acid with methylamine and acetic anhydride. The resulting product is then treated with an oxidizing agent to form 3-FPM. The synthesis method has been optimized to produce high yields and purity of the compound.
科学研究应用
3-FPM has been studied extensively for its potential therapeutic applications. It has been shown to have similar effects to methylphenidate, including increased focus, attention, and cognitive performance. Additionally, 3-FPM has been found to have a lower abuse potential and fewer side effects compared to other stimulant drugs. This makes it a promising candidate for the treatment of ADHD, narcolepsy, and other cognitive disorders.
属性
IUPAC Name |
3-(3-fluorophenyl)-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-13-10(14)6-9(11(13)15)7-3-2-4-8(12)5-7/h2-5,9H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWPKSQHDTNSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975484 |
Source


|
| Record name | 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione | |
CAS RN |
60050-33-1 |
Source


|
| Record name | 2-(4-Fluorophenyl)-N-methylsuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060050331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




